molecular formula C11H14N2O2 B3386083 6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 698338-33-9

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B3386083
M. Wt: 206.24 g/mol
InChI Key: RFTCERZIJPGOJD-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)ethanol” is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .


Synthesis Analysis

The synthesis of “2-(2-Aminoethoxy)ethanol” involves the reaction of diethylene glycol (DEG) with an aminating agent such as ammonia . This reaction produces amines such as “2-(2-Aminoethoxy)ethanol” and morpholine in varying ratios depending on the catalyst used and the reaction conditions .


Molecular Structure Analysis

The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2 . It has a molecular weight of 105.14 g/mol .


Chemical Reactions Analysis

“2-(2-Aminoethoxy)ethanol” is used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications . It is also used as a selective solvent for recovery of aromatics from refinery streams and in preparation of foam stabilizers, wetting and emulsifying agents .


Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)ethanol” is a colorless to light yellow clear liquid . It has a melting point of -13 °C and a boiling point of 223 °C . It has a specific gravity of 1.06 at 20 °C . It is completely miscible with water and alcohol .

Safety And Hazards

“2-(2-Aminoethoxy)ethanol” is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . It should be stored under inert gas and in a well-ventilated place . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

6-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h2-3,7H,1,4-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTCERZIJPGOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminoethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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